tert-Butyl (2-chloro-6-fluoro-3-(2-hydroxyethyl)-4-(methylsulfonyl)phenyl)(pyrimidin-4-yl)carbamate
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Overview
Description
tert-Butyl (2-chloro-6-fluoro-3-(2-hydroxyethyl)-4-(methylsulfonyl)phenyl)(pyrimidin-4-yl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a tert-butyl group, a chloro-fluoro substituted phenyl ring, a hydroxyethyl group, a methylsulfonyl group, and a pyrimidinyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-chloro-6-fluoro-3-(2-hydroxyethyl)-4-(methylsulfonyl)phenyl)(pyrimidin-4-yl)carbamate typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl ring, which is functionalized with chloro and fluoro substituents. This is followed by the introduction of the hydroxyethyl group through nucleophilic substitution reactions. The methylsulfonyl group is then added via sulfonation reactions. Finally, the pyrimidinyl carbamate moiety is introduced through carbamation reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-chloro-6-fluoro-3-(2-hydroxyethyl)-4-(methylsulfonyl)phenyl)(pyrimidin-4-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl or sulfonyl groups.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while nucleophilic substitution of the chloro or fluoro groups may result in the formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-chloro-6-fluoro-3-(2-hydroxyethyl)-4-(methylsulfonyl)phenyl)(pyrimidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a candidate for drug design and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest that it may interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl (2-chloro-6-fluoro-3-(2-hydroxyethyl)-4-(methylsulfonyl)phenyl)(pyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound’s structural features allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The hydroxyethyl group can form hydrogen bonds, while the chloro and fluoro substituents may participate in hydrophobic interactions. The methylsulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-chloro-6-fluoro-3-(2-hydroxyethyl)-4-(methylsulfonyl)phenyl)(pyrimidin-4-yl)carbamate: The compound itself.
tert-Butyl (2-chloro-6-fluoro-3-(2-hydroxyethyl)-4-(methylsulfonyl)phenyl)(pyrimidin-4-yl)urea: Similar structure but with a urea moiety instead of a carbamate.
tert-Butyl (2-chloro-6-fluoro-3-(2-hydroxyethyl)-4-(methylsulfonyl)phenyl)(pyrimidin-4-yl)amide: Similar structure but with an amide moiety instead of a carbamate.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-withdrawing and electron-donating groups allows for a wide range of chemical transformations, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C18H21ClFN3O5S |
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Molecular Weight |
445.9 g/mol |
IUPAC Name |
tert-butyl N-[2-chloro-6-fluoro-3-(2-hydroxyethyl)-4-methylsulfonylphenyl]-N-pyrimidin-4-ylcarbamate |
InChI |
InChI=1S/C18H21ClFN3O5S/c1-18(2,3)28-17(25)23(14-5-7-21-10-22-14)16-12(20)9-13(29(4,26)27)11(6-8-24)15(16)19/h5,7,9-10,24H,6,8H2,1-4H3 |
InChI Key |
FFWZFVVYHZBLIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=NC=C1)C2=C(C(=C(C=C2F)S(=O)(=O)C)CCO)Cl |
Origin of Product |
United States |
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